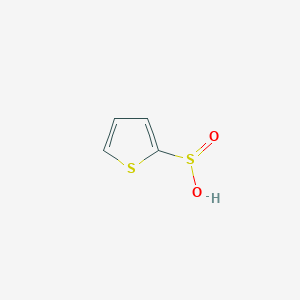
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is a complex organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which is quite distinct from the colorless nature of its isomer, naphthalene. The compound this compound is characterized by the presence of a sulfonic acid group, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid typically involves multiple steps, starting from readily available azulene derivatives. One common method involves the sulfonation of 3,8-dimethylazulene using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 1-position. The resulting sulfonic acid derivative is then subjected to a Friedel-Crafts alkylation reaction with 2-hydroxypropan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the formulation of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism by which 5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid exerts its effects is primarily through its interaction with biological membranes and enzymes. The sulfonic acid group enhances its solubility, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Dimethylazulene: Lacks the sulfonic acid group, making it less soluble in water.
5-(2-Hydroxypropan-2-yl)azulene: Similar structure but without the dimethyl groups, affecting its chemical reactivity and solubility.
1-Sulfonicacid-3,8-dimethylazulene: Similar but lacks the 2-hydroxypropan-2-yl group, altering its biological activity.
Uniqueness
5-(2-Hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonicacid is unique due to the combination of its sulfonic acid group and the 2-hydroxypropan-2-yl group, which together enhance its solubility, reactivity, and biological activity compared to other azulene derivatives.
Propriétés
Formule moléculaire |
C15H18O4S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-(2-hydroxypropan-2-yl)-3,8-dimethylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O4S/c1-9-5-6-11(15(3,4)16)8-12-10(2)7-13(14(9)12)20(17,18)19/h5-8,16H,1-4H3,(H,17,18,19) |
Clé InChI |
UKSJIWFEAXBRTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)(C)O)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)

![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)





![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)




